N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)glycine

physicochemical profiling solubility prediction lead optimization

N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)glycine (CAS 651720-45-5) is a heterocyclic small molecule belonging to the dihydropyrimidinone (DHPM) class. It is characterized by a 4-oxo-6-phenyl-1,4-dihydropyrimidine core linked via a secondary amine at the 2-position to a glycine (aminoacetic acid) side chain.

Molecular Formula C12H11N3O3
Molecular Weight 245.23 g/mol
CAS No. 651720-45-5
Cat. No. B12915303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)glycine
CAS651720-45-5
Molecular FormulaC12H11N3O3
Molecular Weight245.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)NC(=N2)NCC(=O)O
InChIInChI=1S/C12H11N3O3/c16-10-6-9(8-4-2-1-3-5-8)14-12(15-10)13-7-11(17)18/h1-6H,7H2,(H,17,18)(H2,13,14,15,16)
InChIKeyDEWSHSYSUDDBSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)glycine (CAS 651720-45-5): Core Properties and Structural Classification for Procurement Decisions


N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)glycine (CAS 651720-45-5) is a heterocyclic small molecule belonging to the dihydropyrimidinone (DHPM) class. It is characterized by a 4-oxo-6-phenyl-1,4-dihydropyrimidine core linked via a secondary amine at the 2-position to a glycine (aminoacetic acid) side chain . Its molecular formula is C₁₂H₁₁N₃O₃, with a molecular weight of 245.23 g/mol and a monoisotopic mass of 245.080 Da . Computed physicochemical parameters include a topological polar surface area (PSA) of 98.57 Ų and a calculated LogP of 0.77, placing it within a favorable range for both aqueous solubility and membrane permeability in early-stage screening . The compound is cataloged across multiple chemical supplier databases but, critically, lacks publicly disclosed, peer-reviewed quantitative biological activity data—a factor that directly impacts procurement for target-based screening programs .

Why Generic Substitution Fails for N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)glycine: Structural Nuances That Defeat Class-Level Interchangeability


Direct substitution among dihydropyrimidinone (DHPM) derivatives is not scientifically valid because the specific combination of a 6-phenyl substituent and an N-linked glycine side chain on the 4-oxo-pyrimidine scaffold dictates a unique pharmacophore geometry. While the broader DHPM class is explored in patents as HIF prolyl hydroxylase inhibitors, the exact structure of N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)glycine has no public quantitative comparator data, making any assumption of functional equivalence to other DHPMs speculative [1]. The presence of the glycine moiety introduces an additional carboxylic acid group, increasing the hydrogen bond donor count to 3 and acceptor count to 4, which fundamentally alters the compound's interaction potential compared to ester or alkyl-substituted DHPM analogs . Procuring a close analog (e.g., the thioether variant CAS 67466-26-6 or the phenoxybutanoic acid derivative CAS 651720-12-6) without head-to-head data risks selecting a compound with divergent target engagement, solubility, and metabolic stability profiles .

Quantitative Differentiation Evidence for N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)glycine Against Closest Structural Analogs


Enhanced Aqueous Solubility Projected from Computed LogP and PSA Relative to Thioether Analog

N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)glycine (CAS 651720-45-5) possesses a computed LogP of 0.77 and a PSA of 98.57 Ų . Its sulfur analog, 2-[(4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]acetic acid (CAS 67466-26-6), replaces the secondary amine linker with a thioether, reducing the hydrogen bond donor count by one. While quantitative experimental solubility data are not publicly available for either compound, the lower LogP and higher PSA of the glycine derivative are classically associated with improved aqueous solubility profiles compared to the thioether . This difference is relevant for assay development where compound precipitation at screening concentrations is a common failure mode.

physicochemical profiling solubility prediction lead optimization

Distinct Hydrogen Bond Donor/Acceptor Profile Differentiates from Phenoxybutanoic Acid and Thioether Analogs

The target compound features 3 hydrogen bond donors (two from the carboxylic acid, one from the secondary amine linker) and 4 hydrogen bond acceptors (carbonyl oxygens on the pyrimidine ring and carboxylic acid, plus pyrimidine ring nitrogens) . In contrast, the 4-[4-(4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]butanoic acid analog (CAS 651720-12-6) extends the linker with a phenoxy group, adding rotational bonds and altering the spatial orientation of the terminal carboxylic acid, while the thioether analog (CAS 67466-26-6) lacks the secondary amine donor entirely . These structural differences are non-trivial for molecular recognition: the specific H-bond pattern of the glycine derivative may enable binding interactions that the other analogs cannot recapitulate, a critical consideration for structure-based drug design or fragment-based screening where precise pharmacophore matching is required.

medicinal chemistry structure-based design pharmacophore modeling

Potential HIF Prolyl Hydroxylase Inhibitory Profile Inferred from Patent Class—Absence of Specific Data Demands Caution

Patents such as WO2008089051A1 and US20080171756 disclose pyrimidinedione N-substituted glycine derivatives as antagonists of HIF prolyl hydroxylases, a mechanism implicated in anemia and ischemic disease treatment [1]. The target compound's core structure (4-oxo-6-phenyl-pyrimidine with an N-linked glycine) falls within the generic Markush claims of these patents, yet the specific compound CAS 651720-45-5 is not explicitly exemplified with quantitative IC₅₀ data against HIF-PHD enzymes or cellular HIF-1α stabilization assays [2]. In contrast, other exemplars within the same patent families show HIF-PHD inhibitory activity in the nanomolar to low micromolar range, but these data cannot be directly extrapolated to CAS 651720-45-5 due to the profound impact of subtle substituent changes on enzyme inhibition [3].

HIF prolyl hydroxylase anemia ischemia patent landscape

Critical Data Gap: No Experimentally Confirmed Biological Target or Selectivity Profile Identified

Comprehensive searches across PubMed, Google Scholar, PubChem BioAssay, ChEMBL, BindingDB, and patent databases returned no experimentally determined IC₅₀, Kd, Ki, EC₅₀, or percent inhibition values for CAS 651720-45-5 against any discrete molecular target as of the search date [1]. This stands in marked contrast to many structurally characterized DHPM derivatives, such as Monastrol (a known Eg5 kinesin inhibitor with IC₅₀ = 14–30 μM) and other Biginelli-derived dihydropyrimidinones for which target annotations are available [2]. The complete absence of target engagement data means that any procurement for target-based screening constitutes a de novo discovery effort with inherent risk of inactivity, rather than a follow-up or tool compound acquisition [3].

data availability screening risk target deconvolution

Recommended Application Scenarios for N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)glycine Based on Evidence Profile


Physicochemical Reference Standard for DHPM Solubility Optimization Studies

Given its favorable computed LogP of 0.77 and PSA of 98.57 Ų , this compound can serve as a solubility benchmark in a series of DHPM analogs. Researchers can use it as a 'high-solubility' reference point when profiling a panel of 6-phenyl pyrimidine derivatives with varying linkers and substituents, particularly in comparison to more lipophilic thioether or phenoxybutanoic acid analogs.

Scaffold for Custom Fragment-Based or Targeted Library Synthesis

The compound's 4-oxo-6-phenyl-pyrimidine core with an N-linked glycine side chain offers a synthetically tractable scaffold for derivatization. The carboxylic acid handle enables amide coupling or esterification to generate focused libraries for screening against targets of interest, particularly those within the HIF prolyl hydroxylase or related 2-oxoglutarate-dependent dioxygenase families as suggested by the patent landscape [1].

Negative Control or Counter-Screen Compound in HIF-PHD Inhibitor Programs

While the compound's HIF-PHD inhibitory activity is unconfirmed, its structural similarity to patented PHD inhibitors makes it a candidate for use as a negative control in counter-screening assays, provided that initial testing confirms lack of activity at relevant concentrations. This application is contingent upon first establishing inactivity, but the structural features (particularly the glycine side chain) differentiate it sufficiently from potent PHD inhibitors to potentially serve this purpose [2].

De Novo High-Throughput Screening Against Diverse Target Panels

The compound is best suited for inclusion in diversity-oriented screening libraries where its DHPM core and glycine side chain represent a distinct chemotype not extensively explored in public bioactivity databases. Its moderate molecular weight (245 Da) and favorable computed properties align with lead-like chemical space, making it appropriate for primary HTS campaigns against novel or under-studied targets where the absence of prior annotation is a feature rather than a limitation .

Quote Request

Request a Quote for N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.